molecular formula C15H14 B7949283 2-Methylstilbene

2-Methylstilbene

Cat. No. B7949283
M. Wt: 194.27 g/mol
InChI Key: PEBXLTUWFWEWGV-UHFFFAOYSA-N
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Description

2-Methylstilbene is a chemical compound with the molecular formula C15H14 . It belongs to the stilbene family, which is significant in pharmaceutical and material chemistry .


Synthesis Analysis

Stilbenes, including 2-Methylstilbene, are synthesized by plants under stressful conditions . The synthetic approaches for the syntheses of stilbene scaffold and related structures have been covered in various studies over the last 30 years . The role of stilbene intermediates used in the synthesis of important molecules with diverse applications in the field of pharmaceutics and material science has also been highlighted .


Molecular Structure Analysis

The molecular structure of 2-Methylstilbene consists of a central ethylene moiety with one phenyl group substituent on each end of the carbon–carbon double bond . The molecular weight of 2-Methylstilbene is 194.28 .


Chemical Reactions Analysis

Stilbenes, including 2-Methylstilbene, undergo reactions typical of alkenes . For instance, trans-stilbene undergoes epoxidation with peroxymonophosphoric acid, producing a yield of trans-stilbene oxide .


Physical And Chemical Properties Analysis

2-Methylstilbene is a solid at 20 degrees Celsius . It has a molecular weight of 194.28 .

Scientific Research Applications

  • Directed methylations of unsymmetrical stilbenes using methylsulphinyl anion

    This paper discusses the methylation of 2-methylstilbene with methyl-sulphinyl anion, highlighting controlled production of either α- or α′-methylated stilbene. This has implications in synthetic organic chemistry (James & Pattenden, 1971).

  • Rotating spiral microchannel distillation

    A prototype device using a rotating spiral microchannel was designed for the separation of substances, including 2-methyl-2-butene, demonstrating applications in chemical engineering and separation processes (Macinnes et al., 2010).

  • Homogeneous nanodiscs of native membranes formed by stilbene-maleic-acid copolymers

    This study presents the use of methylstilbene-alt-maleic acid copolymers in converting biological membranes into bilayer discs, which is significant for biochemical and biomedical applications (Esmaili et al., 2020).

  • Reactivities of α-methylstilbene and αβ-dimethylstilbene towards the benzoyloxy radical

    This research compares the reactivities of α-methylstilbene and αβ-dimethylstilbene with the benzoyloxy radical, providing insights into the chemical reactivity and interactions of stilbene compounds, which are relevant in polymer chemistry (Barson et al., 1989).

  • Synthesis of laterally substituted α‐methylstilbene‐tolane liquid crystals

    This paper discusses the synthesis of α‐methylstilbene‐tolane liquid crystals, highlighting their potential applications in display technologies and laser-beam steering (Chang et al., 2008).

  • Crystal structure of the 21 complex of pyromellitic dianhydride with trans-4-methylstilbene

    The crystal structure analysis of this complex suggests applications in material science and crystallography (Kodama & Kumakura, 1974).

  • Second-harmonic generation measurement in 3-methyl-4-methoxy-4'-nitrostilbene (MMONS) single-crystal thin-films

    This study explores the optical properties of MMONS, indicating applications in photonics and optical material science (Tan et al., 2000).

Mechanism of Action

Stilbenes exist in E and Z conformations, each eliciting different pharmacological activities . Research revealed that the E form or trans exhibits more potent anticancer activity compared to the Z form or cis form .

Safety and Hazards

When handling 2-Methylstilbene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

1-methyl-2-(2-phenylethenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14/c1-13-7-5-6-10-15(13)12-11-14-8-3-2-4-9-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBXLTUWFWEWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345729
Record name 2-Methylstilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-(2-phenylethenyl)benzene

CAS RN

74685-42-0
Record name 2-Methylstilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure described in Example 1 is followed, except that 15.5 g (0.1 mol) of o-toluic acid chloride, 13 g (0.125 mol) of styrene, 23.2 g (0.125 mol) of tri-n-butylamine and 0.225 g (0.001 mol) of palladium acetate are used. After a reaction time of 4 hours at 120° C., in 100 ml of cyclohexanone as the solvent, 10.8 g (0.0556 mol) of 2-methylstilbene, corresponding to a yield of 55.6% of theory, are obtained; melting point 92°-93° C.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
23.2 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0.225 g
Type
catalyst
Reaction Step Five
Yield
55.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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